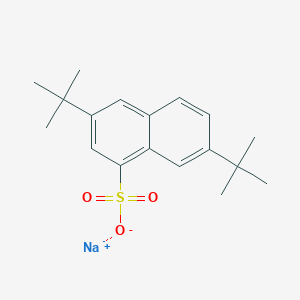
Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate: is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of two tert-butyl groups at positions 3 and 7 of the naphthalene ring and a sulfonate group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate typically involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting tert-butylated naphthalene is then subjected to sulfonation using concentrated sulfuric acid to introduce the sulfonate group. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium halides or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or aminated naphthalene derivatives.
Applications De Recherche Scientifique
Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other naphthalene derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and surfactants
Mécanisme D'action
The mechanism of action of Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, enhancing the compound’s selectivity and binding affinity .
Comparaison Avec Des Composés Similaires
- Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate
- Sodium 3,7-di-tert-butylnaphthalene-2-sulfonate
- Sodium 2,6-di-tert-butylnaphthalene-2-sulfonate
Comparison: Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate is unique due to the specific positioning of the tert-butyl groups and the sulfonate group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Propriétés
Formule moléculaire |
C18H23NaO3S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
sodium;3,7-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
UOYJZZSAQBMLJF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


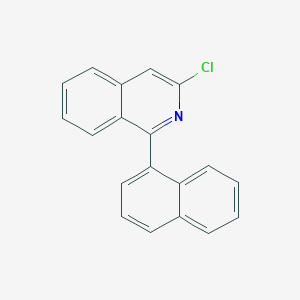



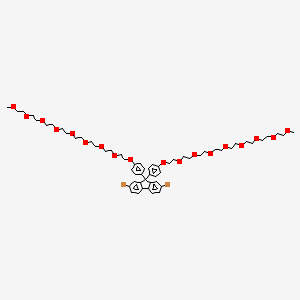



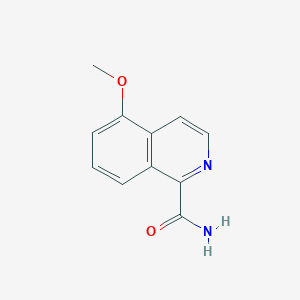
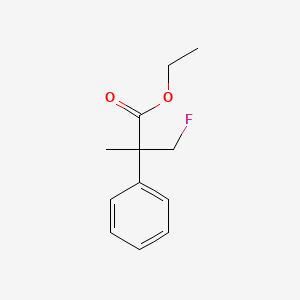
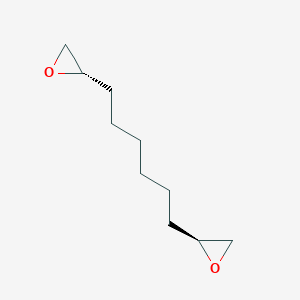
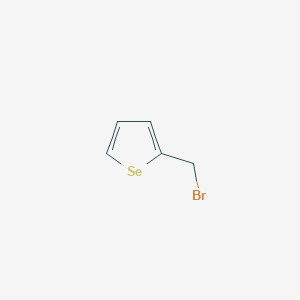
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
